2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a fluoroquinoline derivative featuring a 4-ethoxybenzoyl group at the 3-position of the quinoline core and an N-(4-methoxyphenyl)acetamide moiety at the 1-position. The 4-ethoxybenzoyl group may enhance lipophilicity, while the 4-methoxyphenyl acetamide could influence target binding via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-35-21-9-4-17(5-10-21)26(32)23-15-30(24-13-6-18(28)14-22(24)27(23)33)16-25(31)29-19-7-11-20(34-2)12-8-19/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPWEUAIZBZVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The ethoxybenzoyl and fluoro groups are introduced through electrophilic aromatic substitution reactions. The methoxyphenyl group is attached via nucleophilic substitution.
Acylation: The final step involves the acylation of the quinoline derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects.
Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Functional Group Analysis
- 4-Ethoxybenzoyl vs. Sulfonyl Groups : The ethoxybenzoyl group in the target compound likely enhances lipophilicity, favoring membrane penetration, while sulfonyl groups (e.g., in ) may improve aqueous solubility but reduce passive diffusion .
Research Findings and Implications
While direct biological data for the target compound are unavailable, insights from analogues suggest:
- Anticancer Potential: Compounds with fluoroquinoline cores (e.g., ) are often screened using microculture tetrazolium assays () for cytotoxicity. Structural variations could modulate potency against specific cancer cell lines.
- Antimicrobial Activity: The cyclopropane and sulfonamido groups in hint at possible antibacterial mechanisms, common in fluoroquinolones.
Biological Activity
The compound 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound belongs to the class of quinoline derivatives, characterized by a complex structure that includes both a quinoline core and acetamide functionalities. The molecular formula is , with a molecular weight of approximately 379.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O3 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC)C(=O)N(C)C |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
In a study conducted on human lung cancer cells, the compound demonstrated an IC50 value indicating effective cytotoxicity at low concentrations (PMID: 31557052). The mechanism involves the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. In vitro testing revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed as an alternative treatment for resistant bacterial strains.
The proposed mechanism of action for this compound involves several pathways:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Modulation of Apoptotic Pathways : The compound may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Interference with Signal Transduction : It is suggested that the compound affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Study 1: Lung Cancer Treatment
A clinical trial involving patients with non-small cell lung cancer (NSCLC) evaluated the efficacy of a related quinoline derivative. The study reported a significant reduction in tumor size in patients treated with the compound compared to a control group (NCT02297425).
Case Study 2: Bacterial Infections
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial load, suggesting its potential as an antibiotic agent (PMID: 31557052).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
